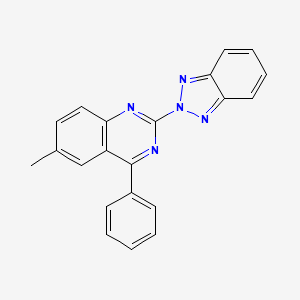

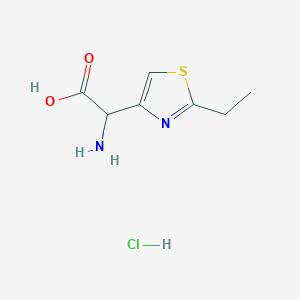

2-(Benzotriazol-2-yl)-6-methyl-4-phenylquinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzotriazol-2-yl)-6-methyl-4-phenylquinazoline (BMQ) is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. BMQ has been found to possess unique chemical and physical properties that make it a promising candidate for various research fields. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

2-(Benzotriazol-2-yl)-6-methyl-4-phenylquinazoline and related compounds have been synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For example, the interaction of 2-aminopyridines and 1-aminoisoquinoline with 1-chloromethylbenzotriazole leads to the formation of imidazolo[1,2-a]pyridines and imidazolo[2,1-a]isoquinolines in good yields (Katritzky et al., 2000). Similarly, the one-pot synthesis involving 1 hydroxymethylbenzotriazole demonstrates the compound's utility in generating N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines, highlighting its role in facilitating convenient synthetic routes (Locher & Peerzada, 2000).

Applications in Material Science

The compound's derivatives have been explored for their potential applications in material science, such as in corrosion inhibition. Novel N-heterocyclic compounds based on 8-hydroxyquinoline, which share structural similarities with this compound, have shown efficient corrosion inhibition for mild steel in HCl solution. This indicates the potential of benzotriazole derivatives in developing new anticorrosive agents (Rbaa et al., 2020).

Pharmaceutical Research

In pharmaceutical research, benzotriazole derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives and their evaluation for anticonvulsant effects show the potential of benzotriazole-related compounds in drug discovery (Malik et al., 2013).

Environmental and Photophysical Studies

Benzotriazole derivatives are also studied for their environmental presence and impact, as well as their photophysical properties. The occurrence of benzotriazoles and benzothiazoles in human urine across several countries underscores the widespread use and potential environmental exposure to these compounds (Asimakopoulos et al., 2013). Moreover, the synthesis of new yellow-green emitting fluorophores incorporating benzotriazole units highlights the application of these compounds in developing novel luminescent materials (Bojinov & Panova, 2007).

Mecanismo De Acción

Mode of Action

It is known that benzotriazole derivatives, in general, have been used as ultraviolet absorbers . They function by absorbing UV radiation and converting it into thermal heat , which can prevent degradation of materials .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzotriazol-2-yl-6-methyl-4-phenyl-quinazoline. For instance, its UV-absorbing properties suggest that light exposure could affect its function . Additionally, its insolubility in water suggests that the compound’s action may be influenced by the presence of other solvents.

Propiedades

IUPAC Name |

2-(benzotriazol-2-yl)-6-methyl-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5/c1-14-11-12-17-16(13-14)20(15-7-3-2-4-8-15)23-21(22-17)26-24-18-9-5-6-10-19(18)25-26/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNKJUMMHQHMJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4N=C5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2829259.png)

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B2829264.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2829267.png)

![1-(1H-Benzotriazole-1-yl)-3-[(2-thienyl)thio]acetone](/img/structure/B2829268.png)

![7-Fluoro-2-methyl-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2829275.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2829280.png)

![N-cyclohexyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2829281.png)